molecular formula C26H40N2 B14263124 5-Octyl-2-(4-octylphenyl)pyrimidine CAS No. 135731-17-8

5-Octyl-2-(4-octylphenyl)pyrimidine

Cat. No.: B14263124
CAS No.: 135731-17-8
M. Wt: 380.6 g/mol
InChI Key: YTICXJKRMYJBNY-UHFFFAOYSA-N
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Description

5-Octyl-2-(4-octylphenyl)pyrimidine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of an octyl group attached to both the pyrimidine ring and the phenyl ring. Pyrimidines are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyl-2-(4-octylphenyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of octyl-substituted aniline with octyl-substituted benzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds through a condensation reaction, followed by cyclization to form the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Octyl-2-(4-octylphenyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

5-Octyl-2-(4-octylphenyl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of materials with specific properties, such as liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 5-Octyl-2-(4-octylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Octyl-2-(4-octyloxyphenyl)pyrimidine: This compound has a similar structure but with an additional oxygen atom in the phenyl ring.

    2-(4-Octylphenyl)pyrimidine: Lacks the octyl group on the pyrimidine ring.

    5-Octylpyrimidine: Lacks the phenyl ring.

Uniqueness

5-Octyl-2-(4-octylphenyl)pyrimidine is unique due to the presence of octyl groups on both the pyrimidine and phenyl rings, which may confer specific chemical and biological properties not found in similar compounds

Properties

CAS No.

135731-17-8

Molecular Formula

C26H40N2

Molecular Weight

380.6 g/mol

IUPAC Name

5-octyl-2-(4-octylphenyl)pyrimidine

InChI

InChI=1S/C26H40N2/c1-3-5-7-9-11-13-15-23-17-19-25(20-18-23)26-27-21-24(22-28-26)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3

InChI Key

YTICXJKRMYJBNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCCC

Origin of Product

United States

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